4-fluoro-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}benzamide
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Description
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including acylation, alkylation, and cyclization reactions, to introduce various functional groups into the molecule. For instance, compounds such as N-{[(4-bromophenyl)amino]carbonothioyl}benzamide have been synthesized and characterized through spectroscopic techniques, suggesting similar synthetic routes might be applicable to the target compound (Saeed et al., 2010).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the compound's properties and reactivity. Techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry are commonly used. For related benzamide derivatives, crystal structure analysis has revealed significant insights into the molecular conformation and intermolecular interactions, which could also be relevant for the fluoro-benzamide compound (Moreno-Fuquen et al., 2022).
Chemical Reactions and Properties
The presence of functional groups such as the fluoro group and the benzamide moiety can influence the compound's reactivity. For example, fluorination has been shown to affect the chemical behavior of benzamide derivatives, leading to the synthesis of various heterocyclic compounds through nucleophilic substitution reactions (Wu et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and thermal stability, are essential for determining the compound's applicability in different domains. For benzamide derivatives, these properties have been thoroughly investigated, providing a basis for predicting the behavior of similar compounds (Liou & Chang, 2008).
properties
IUPAC Name |
4-fluoro-N-(phenacylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c17-13-8-6-12(7-9-13)15(21)19-16(22)18-10-14(20)11-4-2-1-3-5-11/h1-9H,10H2,(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXUUSXNMQVMOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC(=S)NC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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